Product packaging for Diethylmalonic acid(Cat. No.:CAS No. 510-20-3)

Diethylmalonic acid

Cat. No.: B123264
CAS No.: 510-20-3
M. Wt: 160.17 g/mol
InChI Key: LTMRRSWNXVJMBA-UHFFFAOYSA-N
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Description

Diethylmalonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B123264 Diethylmalonic acid CAS No. 510-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylpropanedioic acid
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InChI

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
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InChI Key

LTMRRSWNXVJMBA-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)(C(=O)O)C(=O)O
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9060150
Record name Propanedioic acid, diethyl-
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Molecular Weight

160.17 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Diethylmalonic acid
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CAS No.

510-20-3
Record name Malonic acid, diethyl-
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Record name Propanedioic acid, 2,2-diethyl-
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I. Diethylmalonic Acid: Historical Perspectives and Foundational Research

Early Synthetic Pathways and Structural Elucidation

The initial characterization and synthesis of diethylmalonic acid were the result of pioneering work by several notable chemists in the late 19th and 20th centuries. These early investigations laid the groundwork for understanding its chemical properties and spatial arrangement.

The preparation of this compound was first described in scientific literature through distinct methods developed by researchers Daimler and Speck. drugfuture.com In 1888, Daimler published a method for its preparation, contributing one of the earliest documented syntheses of the compound. drugfuture.com Later, in 1952, a separate preparative method was reported by Speck, offering an alternative pathway to the synthesis of this compound. drugfuture.com These foundational methods were crucial for enabling further study of the compound's reactivity and properties.

The structural investigation of this compound advanced significantly with the application of spectroscopic techniques. In 1985, a key study by J. L. Delarbre and colleagues utilized Raman spectroscopy to analyze the compound. drugfuture.com This spectral analysis provided valuable insights into the vibrational modes of the molecule, contributing to a more detailed understanding of its molecular structure and bonding characteristics.

Property Value
CAS Registry Number 510-20-3
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Melting Point 127°C
Decomposition Temperature 170-180°C (with liberation of CO₂ to form diethylacetic acid)
Solubility Very soluble in water; freely soluble in alcohol and ether; slightly soluble in chloroform.
Data sourced from references drugfuture.comnih.gov

Evolution of Malonic Acid Chemistry in Organic Synthesis

The study of this compound is intrinsically linked to the broader development of malonic acid and its derivatives as versatile reagents in organic synthesis.

Malonic acid, a dicarboxylic acid with the structure CH₂(COOH)₂, serves as a fundamental building block in organic synthesis. wikipedia.orgatamankimya.com Its name originates from the Greek word μᾶλον (malon), meaning 'apple'. wikipedia.orgatamankimya.com First prepared in 1858 by French chemist Victor Dessaignes, malonic acid and its esters are valued for the reactivity of the central methylene (B1212753) (-CH₂-) group. wikipedia.orgatamankimya.comatamanchemicals.com This reactivity allows for the facile introduction of alkyl groups, making it a key precursor in the synthesis of a wide array of compounds. atamanchemicals.com It is used in the manufacturing of specialty polyesters, alkyd resins for coatings, and as a component in surgical adhesives. atamankimya.comatamanchemicals.com

Diethyl malonate, the diethyl ester of malonic acid, holds a significant place in the history of pharmaceutical chemistry. wikipedia.org Its utility arises from the ease with which its central methylene hydrogens can be removed by a base, creating a nucleophile that readily reacts with alkyl halides. atamanchemicals.com This classic reaction sequence, known as the malonic ester synthesis, has been historically important for preparing various substituted carboxylic acids.

A prominent historical application of diethyl malonate is in the synthesis of barbiturates. atamankimya.comatamanchemicals.comnordmann.global By reacting diethyl dialkylmalonates (formed by introducing two alkyl groups onto diethyl malonate) with urea, a class of sedative-hypnotic drugs known as barbiturates was produced. atamanchemicals.com Beyond barbiturates, diethyl malonate has served as a key intermediate in the synthesis of other medicinal compounds, including the vasodilator naftidrofuryl, the anti-inflammatory drug phenylbutazone, the antibiotic nalidixic acid, and the anticonvulsant vigabatrin. wikipedia.org

Ii. Advanced Synthetic Methodologies for Diethylmalonic Acid and Its Derivatives

Esterification and Carboxyesterification Techniques for Diethylmalonate

Diethyl malonate serves as the primary starting material for the synthesis of diethylmalonic acid through the malonic ester synthesis pathway. The industrial and laboratory-scale production of diethyl malonate is therefore of critical importance. Key methods include the direct esterification of malonic acid and the carboxyesterification of sodium chloroacetate.

The most direct method for preparing diethyl malonate is the Fischer esterification of malonic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. sciencemadness.orgquora.com This reaction involves the protonation of a carboxylic acid group, followed by nucleophilic attack by ethanol, and subsequent elimination of water to form the ester. Since malonic acid is a dicarboxylic acid, this process occurs at both ends of the molecule.

To drive the equilibrium toward the product side, excess ethanol is often used, and the water produced during the reaction is removed, for instance, through azeotropic distillation. sciencemadness.org

Table 1: Reaction Parameters for Fischer Esterification of Malonic Acid

Reactant Reagent Catalyst Key Condition Product

This method is a staple in organic synthesis for its straightforward approach, though yields can be moderate unless measures are taken to shift the reaction equilibrium. sciencemadness.org

An alternative industrial route to diethyl malonate begins with sodium chloroacetate. This process involves a carboxyesterification reaction where sodium chloroacetate is treated with carbon monoxide and ethanol in the presence of a catalyst, such as dicobalt octacarbonyl. wikipedia.org This method efficiently constructs the malonate backbone directly.

The reaction is as follows: ClCH₂CO₂Na + CO + 2 C₂H₅OH → C₂H₅O₂CCH₂CO₂C₂H₅ + NaCl wikipedia.org

Another related industrial preparation first involves the reaction of sodium chloroacetate with sodium cyanide to produce sodium cyanoacetate. wikipedia.orggoogle.com This intermediate is then hydrolyzed and esterified with ethanol in the presence of an acid catalyst to yield diethyl malonate. wikipedia.orggoogle.com

Alkylation Strategies in Malonic Ester Synthesis for Substituted Acetic Acids

The malonic ester synthesis is a versatile and widely used method for preparing mono- and disubstituted acetic acids. uobabylon.edu.iq The process leverages the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. libretexts.org

The synthesis of this compound via this pathway involves a two-fold alkylation of diethyl malonate. The general steps are:

Enolate Formation: Diethyl malonate is treated with a strong base, commonly sodium ethoxide (NaOEt) in ethanol, to deprotonate the α-carbon and form a nucleophilic enolate ion. libretexts.orgtutorchase.com

Alkylation: The enolate ion is then reacted with an alkyl halide (e.g., bromoethane) in a nucleophilic substitution (S_N2) reaction to form a mono-substituted diethyl malonate. fiveable.melibretexts.org

Second Alkylation: The process is repeated. The mono-substituted diethyl malonate still possesses one acidic α-hydrogen, which can be removed by a base. The resulting enolate can then react with a second molecule of an alkyl halide to yield a disubstituted diethyl malonate, in this case, diethyl diethylmalonate. libretexts.orgwikipedia.org

Hydrolysis and Decarboxylation: The resulting diethyl diethylmalonate is hydrolyzed using an acid or base, which converts the ester groups into carboxylic acid groups, forming this compound. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid. libretexts.org However, for the synthesis of this compound itself, the decarboxylation step is omitted after hydrolysis of diethyl diethylmalonate.

To produce this compound, two equivalents of an ethyl halide are used. The intermediate product is diethyl diethylmalonate. prepchem.comnih.gov Subsequent hydrolysis of this diester yields this compound.

Table 2: General Steps for Dialkylation of Diethyl Malonate

Step Reagents Intermediate/Product
1. First Enolate Formation Diethyl malonate, Sodium ethoxide Diethyl malonate enolate
2. First Alkylation Enolate, Bromoethane Diethyl ethylmalonate
3. Second Enolate Formation Diethyl ethylmalonate, Sodium ethoxide Diethyl ethylmalonate enolate
4. Second Alkylation Enolate, Bromoethane Diethyl diethylmalonate

Specialized Synthetic Routes for Isotopic Labeling

Isotopic labeling is a crucial technique for studying reaction mechanisms and metabolic pathways. The malonic ester synthesis provides a clear framework for incorporating isotopes into specific positions within a molecule.

The synthesis of isotopically labeled this compound, such as [2-¹³C,D₁₀]2,2-diethylmalonic acid, can be achieved by using appropriately labeled starting materials in the malonic ester synthesis. To create this specific isotopologue, one would start with diethyl malonate labeled with Carbon-13 at the central C-2 position ([2-¹³C]diethyl malonate). This labeled starting material would then be subjected to the dialkylation procedure described previously, but with a deuterated alkylating agent.

To introduce the ten deuterium atoms, a fully deuterated ethylating agent, [D₅]bromoethane (C₂D₅Br), is used for the alkylation steps. The synthesis would proceed as follows:

[2-¹³C]diethyl malonate is deprotonated with a base like sodium ethoxide.

The resulting enolate is alkylated with the first equivalent of [D₅]bromoethane.

The deprotonation and alkylation steps are repeated with a second equivalent of [D₅]bromoethane.

The resulting [2-¹³C,D₁₀]diethyl diethylmalonate is then hydrolyzed to yield the target molecule, [2-¹³C,D₁₀]2,2-diethylmalonic acid.

This targeted synthesis allows for the precise placement of isotopes, creating a powerful tool for advanced chemical and biochemical research.

Synthesis of [2-13C,D10]2,2-diethylmalonic acid

Saponification via NaOH

Saponification is a fundamental process for converting esters into carboxylic acids. In the context of this compound, this typically involves the hydrolysis of its corresponding diester, diethyl diethylmalonate, under basic conditions using a strong base such as sodium hydroxide (NaOH). The reaction proceeds by the nucleophilic attack of the hydroxide ion on the carbonyl carbons of the two ester groups.

This process breaks the ester linkages, yielding ethanol and the disodium salt of this compound. To obtain the final this compound, an acidification step is required, typically using a strong mineral acid like hydrochloric acid (HCl). This protonates the dicarboxylate salt, leading to the formation of the free dicarboxylic acid. While NaOH is a common choice, other bases like sodium ethoxide in ethanol can also be used, particularly in the preceding alkylation steps to form the diethyl diethylmalonate precursor. The choice of base and solvent is crucial to optimize reaction yields and avoid side reactions like transesterification. researchgate.netlibretexts.org

Saponification: C₂H₅OOC-C(C₂H₅)₂-COOC₂H₅ + 2 NaOH → NaOOC-C(C₂H₅)₂-COONa + 2 C₂H₅OH

Acidification: NaOOC-C(C₂H₅)₂-COONa + 2 HCl → HOOC-C(C₂H₅)₂-COOH + 2 NaCl

Synthesis of Deuterated Derivatives for Enhanced Analytical Utility

Deuterated compounds, where one or more hydrogen atoms are replaced by their isotope deuterium, are invaluable in analytical chemistry, particularly in mass spectrometry and as standards in metabolic studies. A versatile and modern platform for producing deuterated acids involves the use of bipolar membranes (BPMs) for heavy water (D₂O) dissociation. nih.gov This electrochemical method allows for the generation of deuterated acids and bases under mild conditions, avoiding the harsh reagents and high energy consumption of traditional methods. nih.gov

This technique could be adapted for the synthesis of deuterated this compound. By using a salt of this compound (e.g., potassium diethylmalonate) in an electrochemical cell with a bipolar membrane and heavy water, it is possible to generate the deuterated acid. The BPM facilitates the splitting of D₂O into D⁺ (deuterons) and OD⁻ ions, allowing for the protonation (or rather, deuteration) of the diethylmalonate anion to form the desired deuterated this compound. nih.gov This method offers a flexible and robust pathway to various deuterium-labeled compounds. nih.gov

This compound in Coordination Polymer Synthesis

This compound, typically in its deprotonated dianionic form (Et₂mal²⁻), serves as a versatile ligand in the synthesis of coordination polymers. These are multi-dimensional crystalline structures built from metal ions or clusters linked by organic ligands. The presence of two carboxylate groups allows the diethylmalonate dianion to act as a bridging ligand, connecting multiple metal centers to form extended networks.

Formation of Zinc(II) Coordination Compounds with this compound Dianions

Researchers have successfully synthesized and characterized novel coordination polymers of zinc(II) using this compound dianions (Et₂mal²⁻) and N-donor bridging ligands like 4,4'-bipyridine (4,4'-bipy). researchgate.netresearchgate.net The specific structure and composition of the resulting polymers can be influenced by the choice of the initial zinc salt and the solvent system used during crystallization. researchgate.netresearchgate.net

Two distinct two-dimensional (2D) polymers have been synthesized: {[Zn(H₂O)(4,4'-bipy)(Et₂mal)]·0.5C₂H₅OH·1.5H₂O}n and {[Zn₄(H₂O)₂(4,4'-bipy)₃(Et₂mal)₄]·6H₂O}n. researchgate.netresearchgate.net X-ray diffraction data revealed that these compounds form layered structures, a characteristic not typically seen in zinc(II) malonate polymers. researchgate.net The coordination environment of the zinc atoms varies, including distorted octahedral and pentacoordinate geometries. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Zinc(II)-Diethylmalonate Coordination Polymers

Parameter Compound I Compound II
Empirical Formula C₁₈H₂₆N₂O₇Zn C₅₈H₈₀N₆O₂₄Zn₄
Crystal System Monoclinic Orthorhombic
Space Group C2/c Pccn
a (Å) 18.3417(18) 7.7240(15)
b (Å) 20.256(2) 21.433(4)
c (Å) 12.9134(12) 20.330(4)
β (deg) 100.475(2) 92.53(3)
V (ų) 4080.5(7) 1646.0(6)

Data sourced from Chistyakova et al. researchgate.netresearchgate.net

Design and Synthesis of Copper(II) Malonates with N,N'-Containing Linkers

The design of coordination polymers can be refined by understanding the relationship between the metal atom's coordination preferences, the ligand's binding modes, and the resulting network topology. This has been demonstrated in the synthesis of copper(II) malonates, including those with this compound (H₂Et₂mal), using various N,N'-containing linkers such as 1,2-bis(4-pyridyl)ethane (bpa) and 1,2-bis(4-pyridyl)ethylene (bpe). rsc.org

Novel Reaction Pathways and Condensation Reactions

Claisen Condensation Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the deprotonation of an α-hydrogen of an ester by a strong base (like sodium ethoxide) to form a resonance-stabilized enolate anion. masterorganicchemistry.comuomustansiriyah.edu.iq This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. uomustansiriyah.edu.iq The subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.org

A crucial aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting ester. masterorganicchemistry.comyoutube.com Therefore, a stoichiometric amount of base is required because the final step involves the deprotonation of the product, which thermodynamically drives the reaction to completion. wikipedia.org An acidic workup is then necessary to protonate the enolate product and isolate the neutral β-keto ester. uomustansiriyah.edu.iqyoutube.com

While this compound itself does not undergo a Claisen condensation, its precursor, diethyl malonate, is a classic substrate in related reactions. The high acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) allows for easy formation of an enolate, which is a cornerstone of the malonic ester synthesis used to produce a wide variety of substituted carboxylic acids, including this compound itself through dialkylation. libretexts.org

Knoevenagel Condensation for α,β-Unsaturated Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated compounds. researchgate.net The reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. researchgate.net Weak bases such as amines are typically used as catalysts. researchgate.net

The mechanism proceeds in three main steps:

Deprotonation: A base removes a proton from the active methylene compound, creating a highly stabilized, nucleophilic enolate ion. nih.gov

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. nih.gov

Dehydration: A molecule of water is eliminated from the intermediate, resulting in the formation of a new carbon-carbon double bond and yielding the α,β-unsaturated product. nih.gov

Commonly used active methylene compounds include diethyl malonate, malonic acid, ethyl acetoacetate, and cyanoacetic acid. researchgate.net Diethyl malonate, a structural precursor to this compound, is a classic substrate for this reaction. The presence of two adjacent carbonyl groups significantly increases the acidity of the methylene protons, facilitating their removal by a weak base. wikipedia.org

It is crucial to note that this compound itself, or its corresponding ester diethyl diethylmalonate, is not a suitable substrate for the Knoevenagel condensation. This is because the alpha-carbon is disubstituted with two ethyl groups, meaning it lacks the required acidic methylene protons necessary to initiate the reaction by forming an enolate. The reaction's utility lies in using a precursor like diethyl malonate, which can be subsequently alkylated.

Table 1: Key Components of the Knoevenagel Condensation

ComponentRoleExamples
Active Methylene Compound Provides the nucleophilic carbanion (enolate).Diethyl malonate, Malonic acid, Ethyl acetoacetate
Carbonyl Compound Provides the electrophilic carbon.Aldehydes (e.g., Benzaldehyde), Ketones
Catalyst Facilitates the deprotonation of the active methylene compound.Weakly basic amines (e.g., Piperidine, Diethylamine)
Product The target molecule formed.α,β-Unsaturated dicarbonyls or related compounds.

Role in the Synthesis of Quinoxaline-Based Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. nih.gov They are significant structural motifs in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov

The most prevalent and traditional method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene) and a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester. nih.gov This reaction proceeds via the formation of two imine bonds followed by cyclization.

A direct role for this compound or its simple diester, diethyl diethylmalonate, in the mainstream synthesis of quinoxalines is not prominently documented. The structure of this compound does not fit the typical profile of a 1,2-dicarbonyl precursor required for the classic quinoxaline synthesis.

However, related malonic ester derivatives can be involved in creating precursors for heterocyclic systems. For instance, research has shown that o-phenylenediamine can react with diethyl 2-(ethoxymethylene)-malonate. researchgate.net This specific reaction does not directly yield a quinoxaline but rather produces a disubstituted o-phenylenediamine, which can be a versatile intermediate for synthesizing other complex heterocyclic structures. researchgate.net The reaction demonstrates how malonic acid derivatives can be used to modify amine precursors, although it does not represent a direct pathway to the quinoxaline core itself.

Synthesis of Substituted Malonic Ester Anilides and Malonic Acid Mono-anilides

A significant application of this compound derivatives is in the synthesis of substituted malonic ester anilides and malonic acid mono-anilides. These compounds can be prepared by reacting doubly substituted malonic acid dialkyl esters, such as diethyl diethylmalonate, with anilines.

A patented method describes the reaction of these substituted malonic esters with an aniline in the presence of a stoichiometric amount of an alkali alcoholate, such as sodium ethoxide. nih.govorganic-chemistry.org This process leads to the formation of the alkali salt of the corresponding malonic mono-ester mono-anilide. The reaction is typically carried out at temperatures ranging from 0°C to 150°C. organic-chemistry.org

The free malonic mono-ester mono-anilide can be liberated from its alkali salt by neutralization with an acid. Subsequent saponification (hydrolysis) of the remaining ester group yields the final malonic acid mono-anilide. nih.govorganic-chemistry.org This step can be achieved by heating the ester anilide with an aqueous solution of a base like potassium hydroxide, sometimes with the aid of a phase-transfer catalyst, followed by neutralization. organic-chemistry.org This method provides a more efficient and higher-yielding route compared to older techniques that often resulted in mixtures of mono- and bis-anilides with low purity. organic-chemistry.org

Table 2: Example Synthesis of a this compound Mono-anilide

StepReactantsReagents/ConditionsProductReference
1. Ester Anilide Formation Diethyl diethylmalonate + 2,4-DichloroanilineSodium ethoxideThis compound ethyl ester mono-(2,4-dichloro)-anilide organic-chemistry.org
2. Saponification This compound ethyl ester mono-(2,4-dichloro)-anilide20% Potassium hydroxide solution, Aliquat 336 (catalyst), HeatPotassium salt of this compound mono-(2,4-dichloro)-anilide organic-chemistry.org
3. Neutralization Potassium salt of this compound mono-(2,4-dichloro)-anilideFormic acidThis compound mono-(2,4-dichloro)-anilide organic-chemistry.org

Iii. Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Diethylmalonic Acid

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. Research on γ-irradiated single crystals of this compound has provided valuable insights into the formation and structure of radicals.

When this compound is exposed to gamma radiation at room temperature, two primary radical species are formed: CH₃CH₂Ċ(COOH)₂ and (CH₃CH₂)²ĊCOOH. researchgate.net EPR studies conducted at 295K, with the crystal oriented in various positions within the magnetic field, have revealed that the hyperfine coupling constants of the four hydrogens in the two methylene (B1212753) groups are not equivalent. researchgate.net This non-equivalence suggests a specific and fixed conformation of the radicals within the crystal lattice.

For the related compound, dimethyl malonic acid, γ-irradiation at temperatures between 123 K and 300 K results in the formation of [(CH₃)₂C(COOH)₂]⁺ radicals. researchgate.net The EPR spectra for these radicals were found to be independent of temperature. researchgate.net The g-factor and hyperfine coupling constants were nearly isotropic, with average values presented in the table below. researchgate.net The spin density was predominantly localized on the 2pπ orbital of the carbon atom. researchgate.net

EPR Spectral Parameters for Radicals Derived from Malonic Acid Derivatives
CompoundRadical Speciesg-factor (average)Hyperfine Coupling Constants (a)
Dimethylmalonic Acid[(CH₃)₂C(COOH)₂]⁺2.0036a(COOH)₂ = 0.5 mT, a(CH₃)₂ = 2.1 mT

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹³C and ¹H NMR have been employed to characterize this compound and its derivatives, with specialized techniques enabling its use in cutting-edge research areas like pH sensing and metabolic imaging.

A significant application of this compound in NMR spectroscopy is in the field of in vivo pH measurement. Researchers have developed hyperpolarized [2-¹³C,D₁₀]this compound as a biosensor for pH. nih.gov This isotopically labeled molecule exhibits a ¹³C chemical shift that is highly dependent on the surrounding pH within the physiological range. nih.gov

The principle behind this application lies in the protonation state of the two carboxylic acid groups, which have pKa values of 2.15 and 7.35. The change in protonation with pH alters the electron density around the ¹³C-labeled carbon, resulting in a measurable shift in its resonance frequency. This large pH-dependent chemical shift allows for the accurate determination of pH levels. nih.gov

To enhance the signal for in vivo applications, a technique called hyperpolarization is used. Co-polarization of [2-¹³C,D₁₀]this compound with [1-¹³C,D₉]tert-butanol has been shown to accurately measure pH in phantoms using ¹³C NMR and magnetic resonance spectroscopic imaging. nih.gov This innovative approach holds promise for non-invasively mapping tumoral pH, which can be a key indicator of cancer aggressiveness, metastasis, and response to therapy. nih.govnih.gov

While direct ¹H-NMR studies on the formation of diethylketene from this compound are not extensively detailed in the available literature, the ¹H-NMR spectrum of the related diethyl ketone provides a reference for the expected signals of the ethyl groups. In diethyl ketone, the methylene protons (-CH₂-) of the ethyl groups typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. The integration of these signals corresponds to the number of protons in each group. The symmetry of the molecule influences the number of distinct signals observed. youtube.com For diethylketene, which would be formed from the dehydration of this compound (often via its anhydride), one would expect to see signals corresponding to the two ethyl groups attached to the C=C=O moiety. The chemical shifts of these protons would be influenced by the unique electronic environment of the ketene (B1206846) functional group.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the absorption of infrared radiation by different functional groups. The FTIR spectrum of this compound reveals key information about its structure.

The most prominent features in the FTIR spectrum of a dicarboxylic acid like this compound are the absorptions associated with the carboxyl groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, usually found around 1700-1725 cm⁻¹. The presence of two carboxyl groups can sometimes lead to a splitting or broadening of this peak.

Other significant absorptions include the C-O stretching and O-H bending vibrations, which are typically found in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively. The various C-H stretching and bending vibrations of the ethyl groups will also be present in the spectrum.

Characteristic FTIR Absorption Bands for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)2500-3300Broad, Strong
C-H stretch (alkyl)2850-2960Medium-Strong
C=O stretch (carboxyl)1700-1725Strong, Sharp
C-O stretch / O-H bend1210-1440Medium

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. The Raman spectrum of this compound provides further details about its molecular structure, particularly for non-polar bonds and symmetric vibrations which are often weak in FTIR spectra.

In the solid state, the Raman spectrum of dicarboxylic acids like this compound is influenced by the crystal structure and intermolecular interactions, such as hydrogen bonding. The C=O stretching vibration is also a prominent feature in the Raman spectrum, often appearing in a similar region to the FTIR absorption. The symmetric stretching of the C-C bonds within the molecule and the various deformation modes of the methylene and methyl groups of the ethyl substituents will also give rise to characteristic Raman signals.

Studies on similar dicarboxylic acids, such as malonic and succinic acid, have shown that the Raman spectra can provide information on polymorphism, as different crystal forms will exhibit distinct lattice vibrations in the low-frequency region of the spectrum. ias.ac.in The C-C stretching and CH₂ deformation modes are also identifiable and provide structural information. ias.ac.in

Expected Raman Shifts for this compound
Vibrational ModeApproximate Raman Shift (cm⁻¹)
C-H stretch (alkyl)2800-3000
C=O stretch1640-1680 (dimer)
CH₂ deformation~1450
C-C stretch800-1200

X-ray Crystallography and Structural Determination

X-ray crystallography is a powerful analytical method that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce the arrangement of atoms, bond lengths, and bond angles.

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available, detailed crystal structure analysis specifically for the free ligand, this compound. While the structures of numerous derivatives and coordination compounds containing the diethylmalonate moiety have been determined, the specific crystallographic data for the parent acid is not readily accessible in the reviewed sources.

This compound, in its deprotonated form (diethylmalonate), has been effectively utilized as a ligand in the synthesis of coordination polymers. These are extended networks of metal ions linked by organic bridging ligands. The structure of these polymers is highly dependent on the coordination geometry of the metal center and the nature of the organic linker.

Recent research has demonstrated the synthesis and structural characterization of two-dimensional (2D) coordination polymers of zinc(II) using diethylmalonate (Et₂mal²⁻) and the ancillary ligand 4,4´-bipyridine (4,4´-bipy). The specific composition and structure of the resulting polymers were found to be influenced by the choice of the initial zinc salt and the solvent system used during synthesis.

Two distinct coordination compounds were synthesized: {[Zn(H₂O)(4,4´-bipy)(Et₂mal)]·0.5C₂H₅OH·1.5H₂O}n (I) and {[Zn₄(H₂O)₂(4,4´-bipy)₃(Et₂mal)₄]·6H₂O}n (II). X-ray diffraction analysis revealed that both compounds are 2D polymers. In these structures, the diethylmalonate anion acts as a ligand, coordinating to the zinc(II) centers and contributing to the formation of the extended polymeric network. The flexibility of the diethylmalonate ligand, along with the bridging nature of the 4,4'-bipyridine, allows for the formation of these complex two-dimensional architectures.

The structural details of these coordination polymers, as determined by X-ray crystallography, are summarized in the table below.

CompoundFormulaCrystal SystemSpace GroupKey Structural Features
I{[Zn(H₂O)(4,4´-bipy)(Et₂mal)]·0.5C₂H₅OH·1.5H₂O}nMonoclinicC2/c2D polymer with sql topology
II{[Zn₄(H₂O)₂(4,4´-bipy)₃(Et₂mal)₄]·6H₂O}nTriclinicP-12D polymer with bey topology

Iv. Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations, by solving the Kohn-Sham equations, can provide accurate reconstructions of electronic structures, offering theoretical guidance for understanding and optimizing chemical systems. researchgate.net The application of DFT extends to various areas, including the validation of experimentally obtained crystal structures, analysis of intermolecular interactions, and prediction of spectroscopic properties. beilstein-journals.org

While specific DFT studies focusing exclusively on diethylmalonic acid are not extensively documented in publicly available literature, the principles and methodologies are widely applied to similar molecules, such as malonic acid and its derivatives. shd-pub.org.rsresearchgate.net For instance, DFT calculations at the B3YLP/6-31G** level of theory have been used to study the reactivity of malonic acid, assessing its potential as a corrosion inhibitor by analyzing global and local quantum parameters. shd-pub.org.rs Such studies provide insights into the molecule's reactivity, which is linked to its inhibition efficiency. shd-pub.org.rs

Furthermore, DFT is employed to calculate optimized geometric parameters (bond lengths and angles) and vibrational frequencies. nih.gov These theoretical values are often in good agreement with experimental data from techniques like FT-IR and Raman spectroscopy, aiding in the assignment of vibrational modes. nih.gov For complex organic molecules, DFT calculations can also predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic properties and reactivity. researchgate.netnih.gov The application of these established DFT methodologies to this compound would provide valuable data on its structural, electronic, and reactive properties.

The table below illustrates typical parameters obtained from DFT calculations for a related compound, which would be analogous to a study on this compound.

ParameterDescriptionTypical Application
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Aids in the interpretation of experimental IR and Raman spectra.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's ability to donate or accept electrons.
Electron Density The distribution of electrons around the molecule.Helps in identifying regions of high or low electron density.
Reaction Energies The change in energy during a chemical reaction.Predicts the feasibility and thermodynamics of a reaction.

Mechanistic Studies of Reactions Involving this compound

The acylation of malonic acid derivatives is a fundamental reaction in organic synthesis. Mechanistic studies, often supported by computational methods like DFT, have elucidated the pathways of these reactions. One notable reaction is the malonic acid-mediated acylation, which proceeds through a reactive ketene (B1206846) intermediate. srce.hr

In this process, malonic acid or its derivatives are activated, often using coupling agents, to form a ketene and carbon dioxide. srce.hr This ketene then acylates a target molecule, such as an amine. srce.hr DFT studies support a kinetically favorable concerted mechanism for the formation of CO2 and ketene, which leads to the thermodynamically stable acylated products. srce.hr

The acylation of diethyl malonate itself can be achieved using reagents like magnesium chloride and triethylamine (B128534) with an acid chloride. sigmaaldrich.comresearchgate.net The reaction of diethyl malonate with phthaloyl chloride in the presence of triethylamine and magnesium chloride has been studied, leading to the formation of diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)propanedioate. researchgate.net Computational analysis of the product's crystal structure revealed delocalization within the isobenzofuran (B1246724) unit, influencing intermolecular interactions. researchgate.net

The general steps for a proposed acylation mechanism involving a this compound derivative are outlined below:

StepDescriptionKey Intermediates/Transition States
1. Activation The carboxylic acid group is activated by a coupling agent.Activated ester or similar species.
2. Ketene Formation The activated species undergoes decarboxylation to form a diethylketene.Concerted transition state for CO2 and ketene formation.
3. Nucleophilic Attack The nucleophile (e.g., an amine) attacks the ketene.Tetrahedral intermediate.
4. Product Formation The intermediate collapses to form the final acylated product.Acylated product and regenerated catalyst.

Keto-enol tautomerism is a significant equilibrium process for carbonyl compounds, including malonic acids. libretexts.orgmasterorganicchemistry.com The enol form, though often the minor component, is crucial for certain reactions. masterorganicchemistry.com The tautomerization can be catalyzed by either acids or bases. libretexts.orgleah4sci.com

Computational studies, particularly using DFT, have been instrumental in understanding the tautomerization of malonic acid. researchgate.net Research has shown that the keto-enol tautomerization of malonic acid can be self-catalyzed by both the keto and enol tautomers. researchgate.net This self-catalyzed process involves a concerted transfer of two protons and has a relatively low activation energy barrier. researchgate.net

In the context of this compound, the central carbon is disubstituted with ethyl groups, which would influence the stability and reactivity of the corresponding enol tautomer. While direct computational studies on the tautomerization of this compound are scarce, the principles derived from studies on malonic acid are applicable. The presence of the ethyl groups would likely affect the electronic and steric environment, potentially altering the keto-enol equilibrium and the kinetics of tautomerization.

The general mechanism for acid-catalyzed keto-enol tautomerization is as follows:

Protonation of the carbonyl oxygen.

Deprotonation of the α-carbon by a base (e.g., water) to form the enol.

The base-catalyzed mechanism involves:

Deprotonation of the α-carbon by a base to form an enolate ion.

Protonation of the enolate oxygen by an acid (e.g., water) to form the enol.

Molecular Docking and Prediction of ADME Parameters for Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. stonybrook.edu This method is widely used in drug discovery to understand how a ligand might bind to a protein's active site. stonybrook.edu Coupled with the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, these computational tools help in the rational design of new therapeutic agents. stonybrook.edufrontiersin.org

ADME properties are often predicted using computational models that correlate molecular structure with pharmacokinetic parameters. frontiersin.org These models can predict properties like intestinal absorption, Caco-2 permeability, and potential for hepatotoxicity. frontiersin.org For instance, a prodrug strategy for a cinnamic acid derivative involved creating a methyl ester to overcome the ADME limitations often associated with free carboxylic acids. nih.gov The stability of this ester was then computationally and experimentally evaluated in simulated gastric and intestinal fluids. nih.gov

A hypothetical ADME prediction for a this compound derivative is presented in the table below, showcasing the types of parameters that would be evaluated.

ADME ParameterPredicted ValueImplication
Caco-2 Permeability (logPapp) > -5.0High intestinal permeability.
Human Intestinal Absorption (%) > 80%Well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability LowUnlikely to cause central nervous system side effects.
CYP450 2D6 Inhibition NoLow potential for drug-drug interactions via this pathway.
Hepatotoxicity Low riskUnlikely to cause liver damage.

Computational Analysis of EPR Spectra and Radical Structures

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique for studying materials with unpaired electrons. srce.hr The radicals produced by gamma irradiation of this compound have been investigated using EPR. researchgate.net It has been found that γ-irradiation of this compound produces the (CH3CH2)2ĊCOOH radical. researchgate.net

The EPR spectra of such radicals can be complex, and computational simulation is a crucial tool for their interpretation. acs.org By simulating the spectra, researchers can determine key parameters such as g-values and hyperfine coupling constants. researchgate.net In the case of the (CH3CH2)2ĊCOOH radical, the hyperfine coupling constants of the four hydrogens of the two methylene (B1212753) groups were found to be non-equivalent. researchgate.net

Computational analysis, often using DFT, can be used to calculate the theoretical hyperfine coupling constants for a proposed radical structure. These calculated values can then be compared with the experimental data from EPR to confirm the identity of the radical. For the related dimethylmalonic acid, γ-irradiation produces the (CH3)2ĊCOOH radical, and the EPR spectra have been successfully computer-simulated to determine the g-values and hyperfine coupling constants. researchgate.netresearchgate.net

The table below shows a comparison of experimental and simulated EPR parameters for a related malonic acid radical, illustrating the utility of computational analysis.

ParameterExperimental ValueSimulated Value
g-value 2.00322.0036
Hyperfine Coupling (aH, methylene) 3.0 mT, 1.80 mTConsistent with non-equivalent protons
Hyperfine Coupling (aH, OH) 0.59 mT0.5 mT

Theoretical Predictions in Coordination Polymer Architectures

This compound, in its deprotonated form (Et2mal2-), can act as a ligand in the formation of coordination polymers. researchgate.netresearchgate.net These are multi-dimensional structures in which metal ions are linked by organic ligands. Theoretical predictions and computational modeling play a significant role in understanding and predicting the structures of these complex materials. researchgate.net

The synthesis of two new coordination compounds of zinc(II) with diethylmalonate anions and 4,4´-bipyridine has been reported: {[Zn(H2O)(4,4´-bipy)(Et2mal)]·0.5C2H5OH·1.5H2O}n (I) and {[Zn4(H2O)2(4,4´-bipy)3(Et2mal)4]·6H2O}n (II). researchgate.netresearchgate.net X-ray diffraction data revealed that both compounds are 2D polymers. researchgate.netresearchgate.net

Computational methods can be used to predict the topology of the coordination networks. For the reported Zn(II)-diethylmalonate polymers, the topologies were identified as 'sql' and 'bey' for compounds I and II, respectively. researchgate.netresearchgate.net Theoretical studies can also help to understand how factors like the choice of the initial metal salt and solvent can influence the final composition and structure of the polymers. researchgate.netresearchgate.net

The crystallographic data obtained from experimental work, which can be compared with theoretical predictions, is summarized for one of the reported coordination polymers below.

ParameterCompound ICompound II
Empirical Formula C18H27N2O7.50SZnC58H72N6O24Zn4
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/n
Topology sqlbey
Dimensionality 2D2D

V. Research Applications and Emerging Areas

Diethylmalonic Acid as a Standard and Reference Compound in Analytical Chemistry

In the field of analytical chemistry, the reliability of data is paramount. Standard and reference compounds are essential for ensuring the accuracy and precision of analytical measurements. This compound serves this role, particularly in separation and detection techniques like chromatography and mass spectrometry. smolecule.com Its stable, well-characterized structure and known properties provide a reliable benchmark for analytical procedures. smolecule.com

The accurate calibration of analytical instruments is a fundamental requirement for obtaining meaningful data. This compound is utilized as a standard for the calibration of instruments such as mass spectrometers and chromatographs. smolecule.com By analyzing a known concentration of this compound, scientists can establish a baseline response for the instrument. This calibration process allows for the accurate quantification of other, unknown compounds in subsequent analyses.

Method validation is the process of confirming that a specific analytical procedure is suitable for its intended purpose. This compound is employed to validate analytical methods, ensuring they are accurate, reproducible, and reliable. smolecule.com Its use helps in assessing key validation parameters such as linearity, precision, and accuracy of methods developed for mass spectrometry and chromatography. smolecule.com While specific validation studies often focus on clinically relevant analytes like methylmalonic acid, the principles of using a stable dicarboxylic acid standard are broadly applicable. nih.govrbmb.netnih.govpafmj.org

Biomedical and Pharmacological Research Applications

The chemical structure of this compound makes it a valuable precursor and research tool in the biomedical and pharmacological sciences. It has a historical role in the synthesis of important drug classes and is a subject of investigation for its potential biological activities.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably barbiturates and anticonvulsants. smolecule.com The malonic ester synthesis, a foundational reaction in organic chemistry, utilizes derivatives of malonic acid to construct more complex molecular architectures.

Historically, compounds derived from malonic acid have been crucial in the development of numerous medications. wikipedia.orgnordmann.globallibretexts.org A direct synthetic route to barbital (diethyl barbituric acid), an early sedative and hypnotic drug, involves the use of this compound. In this synthesis, this compound is converted to diethylmalonyl chloride, which is then reacted with urea to form the final barbiturate product. prepchem.com

The following table outlines a synthetic pathway for barbital starting from this compound.

StepReactantsReagentProduct
1This compoundPhosphorus pentachlorideDiethylmalonyl chloride
2Diethylmalonyl chlorideUreaBarbital (Diethyl barbituric acid)

This table illustrates a documented chemical synthesis of the barbiturate, barbital, highlighting the role of this compound as a starting material. prepchem.com

Beyond barbiturates, the core structure of substituted malonic acids is integral to the synthesis of other central nervous system drugs. For instance, an analogue, 2,2-dipropylmalonic acid, is an intermediate in a synthetic route to the anticonvulsant valproic acid. prolekare.cz

The potential for chemical compounds to protect neurons from damage and degeneration is an active area of research. While the neuroprotective effects of this compound itself are not yet firmly established, studies on structurally similar compounds suggest a promising avenue for investigation.

Research has shown that derivatives of malonic acid, such as dimethyl malonate (DMM) and diethyl butylmalonate, exhibit neuroprotective properties. medchemexpress.commedchemexpress.com Dimethyl malonate, for example, has been shown to reduce neuronal apoptosis (programmed cell death) and alleviate brain damage in animal models of ischemia by inhibiting the enzyme succinate dehydrogenase. medchemexpress.comnih.gov Studies have also explored the use of DMM to mitigate neurobehavioral damage in animal models of autism spectrum disorder. nih.gov Diethyl butylmalonate has also been noted for its neuroprotective activity. medchemexpress.com These findings suggest that the malonate structure is key to this biological activity, making this compound a compound of interest for future research into potential neuroprotective roles.

There is significant interest in how this compound and its derivatives may influence cellular metabolism. smolecule.com A primary mechanism for this modulation is believed to be the inhibition of succinate dehydrogenase (SDH), a critical enzyme that participates in both the citric acid cycle and the electron transport chain—two fundamental pathways for cellular energy production.

Malonic acid itself is a classic example of a competitive inhibitor of SDH. Due to its structural similarity to the enzyme's natural substrate, succinate, it can bind to the active site without reacting, thereby blocking the enzyme's function. This inhibition can lead to a buildup of succinate. frontiersin.org

This inhibitory action has been demonstrated in various malonic acid derivatives:

Dimethyl Malonate (DMM): This compound is a known competitive inhibitor of SDH and is frequently used in research to study the effects of SDH inhibition on inflammatory and ischemic injuries. medchemexpress.comnih.gov

Diethyl Butylmalonate: This derivative is also recognized as a competitive inhibitor of SDH. medchemexpress.com

Methylmalonic Acid (MMA): In the metabolic disorder methylmalonic acidemia, elevated levels of MMA have been shown to competitively inhibit SDH. researchgate.net

The consistent findings across these structural analogues strongly suggest that this compound likely shares this ability to inhibit SDH, thereby modulating cellular energy metabolism. This makes it a valuable compound for studying metabolic pathways and the physiological consequences of their disruption.

Research on Enzyme Activities related to Fatty Acid Oxidation and Energy Production

Research has suggested that this compound may have an impact on metabolic processes, specifically those concerning fatty acid oxidation and the production of energy. smolecule.com While direct studies detailing the specific inhibitory constants and mechanisms of this compound on key enzymes are not extensively documented in available literature, its structural similarity to malonic acid provides a basis for its potential role as a metabolic modulator. smolecule.com

Fatty acid oxidation is a critical pathway for energy generation, tightly regulated by the concentration of malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme that governs the entry of long-chain fatty acids into the mitochondria for beta-oxidation. nih.govstackexchange.com By inhibiting CPT-I, malonyl-CoA effectively halts fatty acid breakdown when the cell is in an energy-replete state, thereby preventing a futile cycle of simultaneous fatty acid synthesis and degradation. stackexchange.com Given that this compound is a derivative of malonic acid, the precursor to malonyl-CoA, it is an area of investigation for its potential to influence these enzymatic activities. smolecule.com Such interactions could position its derivatives as potential therapeutic agents for metabolic disorders. smolecule.com

Development of Hyperpolarized 13C Tracers for pH Imaging

A significant and innovative application of this compound is in the field of advanced medical imaging. Researchers have successfully developed hyperpolarized [2-¹³C,D₁₀]this compound as a highly sensitive tracer for non-invasive pH imaging using magnetic resonance (MR) spectroscopy. wustl.edunih.govescholarship.org The ability to accurately map the spatial distribution of pH in vivo is crucial, as altered pH is a hallmark of many diseases, including cancer, inflammation, and ischemia. nih.govnih.gov

The principle of this technique relies on the large, pH-dependent chemical shift of the ¹³C-labeled carbon in the this compound molecule over the physiological pH range. wustl.edunih.gov By using a technique called dynamic nuclear polarization (DNP) to hyperpolarize the tracer, its MR signal is enhanced by several orders of magnitude, allowing for real-time measurement. nih.gov In phantom studies, co-polarization of [2-¹³C,D₁₀]this compound with a reference compound, [1-¹³C,D₉]tert-butanol, has been shown to accurately measure pH. wustl.eduescholarship.org This development presents a promising new tool for characterizing tumor aggressiveness, metastasis, and response to therapy by non-invasively mapping tissue pH. nih.gov

Tracer CompoundIsotope UsedKey PropertyApplication
This compound¹³CLarge pH-dependent chemical shiftpH imaging via MR spectroscopy
tert-Butanol¹³CReference compoundCo-polarization for accurate pH measurement
Bicarbonate¹³CEndogenous moleculeEstablished agent for measuring extracellular pH
Pyruvate¹³CEndogenous moleculeUsed to measure predominantly intracellular pH

Research in Microbiology

In the field of microbiology, this compound has been a tool in a limited number of research applications. Studies have touched upon its effects on the growth of certain bacteria and its potential influence on the production of antibiotics, though the precise mechanisms behind these observations are still under investigation. smolecule.com

Effects on Bacterial Growth

The influence of this compound on bacterial growth has been explored in some microbiology research. smolecule.com While specific, broad-spectrum antibacterial activity has not been a major focus, the general mechanisms by which organic acids inhibit microbial growth may be applicable. Dicarboxylic acids can potentially interfere with bacterial cell homeostasis by disrupting the cell membrane, altering intracellular pH, and increasing osmotic pressure. The dissociation of the acid within the more alkaline cytoplasm of a bacterium can lead to an accumulation of anions, which can interfere with metabolic processes and inhibit growth. However, dedicated studies on this compound's specific effects on various bacterial strains and its mode of action are not widely reported.

Influence on Antibiotic Production

The structure of this compound suggests a potential, though not yet fully explored, role in influencing the biosynthesis of certain antibiotics. smolecule.com Many important antibiotics, particularly polyketides like erythromycin and tetracycline, are synthesized by microorganisms using modular polyketide synthases (PKSs). rsc.orgnih.gov These enzymatic assembly lines construct the complex carbon skeletons of antibiotics through the successive condensation of small carboxylic acid units, known as extender units. nih.govmdpi.com

The most common extender unit is malonyl-CoA, derived from malonic acid. nih.gov However, the structural diversity of polyketides is achieved by incorporating various other extender units, such as methylmalonyl-CoA and ethylmalonyl-CoA. rsc.orgnih.gov As a substituted malonic acid, this compound could theoretically interact with the metabolic pathways that produce these essential precursors. By influencing the availability or balance of different extender unit pools, it could potentially modulate the type or yield of the antibiotic being produced. This remains an area for further research.

Application in Advanced Organic Synthesis Research

This compound is a key intermediate in the malonic ester synthesis, a fundamental and versatile method in organic chemistry for preparing carboxylic acids with a substituted α-carbon. While its more famous precursor, diethyl malonate, is the starting material, this compound represents the crucial, isolable product of the core alkylation and hydrolysis steps before the final transformation.

The synthesis proceeds as follows:

Deprotonation and Alkylation: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form a stable enolate. This nucleophile is then reacted with an alkyl halide (e.g., ethyl bromide) in an Sₙ2 reaction. This step is repeated a second time with another molecule of ethyl bromide to attach two ethyl groups to the central carbon.

Saponification: The resulting diethyl diethylmalonate ester is then hydrolyzed, typically using aqueous base followed by acidification, to convert both ester groups into carboxylic acid groups. This step yields this compound.

Decarboxylation: this compound is then heated. The structure, with two carboxylic acid groups on the same carbon, readily undergoes decarboxylation (loss of CO₂), yielding the final product, 2-ethylbutanoic acid.

Therefore, the primary application of this compound in this context is as a direct precursor that, upon decarboxylation, generates a specific disubstituted acetic acid. smolecule.com

Environmental and Atmospheric Chemistry Research (via Malonic Acid Analogs)

While research specifically naming this compound in atmospheric studies is scarce, its role as a malonic acid analog places it within the important class of dicarboxylic acids that are subjects of significant environmental and atmospheric chemistry research. Low-molecular-weight dicarboxylic acids, including malonic, succinic, and adipic acids, are ubiquitous components of atmospheric aerosols. mdpi.comcopernicus.org

These compounds are key constituents of secondary organic aerosols (SOAs), which are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) from both natural (biogenic) and man-made (anthropogenic) sources. mdpi.comresearchgate.net The presence and concentration of dicarboxylic acids in aerosols have a considerable impact on climate and atmospheric chemistry. copernicus.org Due to their high water solubility, they can alter the hygroscopic properties of aerosol particles, enabling them to act as cloud condensation nuclei (CCN) and thus influence cloud formation and the Earth's radiative balance. copernicus.org Research in this field focuses on identifying the sources and formation pathways of these dicarboxylic acid analogs to better understand their impact on air quality and climate. mdpi.comcopernicus.org

Vi. Future Research Directions and Unexplored Avenues

Deeper Elucidation of Biological Mechanisms and Therapeutic Potential

While diethylmalonic acid has been submitted to the National Cancer Institute (NCI) for evaluation, a comprehensive understanding of its specific biological mechanisms remains an area ripe for investigation. The broader family of malonic acid derivatives has historical importance in pharmaceutical chemistry, with the classic malonic ester synthesis being a key route to various substituted carboxylic acids used in medicine. For instance, the related compound diethyl malonate is a precursor in the synthesis of several drugs, including the vasodilator naftidrofuryl and the anticonvulsant vigabatrin. wikipedia.org

Future research should focus on elucidating the specific molecular targets and pathways through which this compound may exert biological effects. Unexplored avenues include:

Mechanism of Action Studies: Investigating how this compound interacts with cellular components, including enzymes and receptors.

Therapeutic Derivatives: The core structure of this compound serves as a scaffold for creating new chemical entities. Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction for novel derivatives could identify candidates with potential therapeutic value.

Advanced Drug Delivery: this compound has been incorporated into poly(anhydride-ester) polymers that degrade hydrolytically for controlled drug release. Further research could optimize these polymers for targeted delivery of therapeutics.

Biomedical Probes: A hyperpolarized derivative of this compound has been used as a pH-sensitive probe for in-vivo imaging of tumor environments, suggesting potential for developing new diagnostic tools.

Advanced Materials Science: Further Exploration of Coordination Polymers

In the realm of materials science, the deprotonated form of this compound (Et₂mal²⁻) has demonstrated significant promise as an organic ligand for constructing coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by multidimensional structures where metal ions are linked by organic molecules, creating porous materials with vast internal surface areas. youtube.com

Recent research has successfully synthesized and characterized novel coordination polymers using this compound anions. A notable example involves the creation of two-dimensional polymers with zinc(II). cijournal.ru The synthesis yielded distinct structures depending on the specific zinc salt and solvent used, highlighting the tunability of these materials. cijournal.ru

Table 1: Examples of this compound-Based Zinc(II) Coordination Polymers
Compound DesignationChemical FormulaCrystal SystemTopologyReference
I{[Zn(H₂O)(4,4´-bipy)(Et₂mal)]·0.5C₂H₅OH·1.5H₂O}nMonoclinicsql cijournal.ru
II{[Zn₄(H₂O)₂(4,4´-bipy)₃(Et₂mal)₄]·6H₂O}nTriclinicbey cijournal.ru

Future research in this area should aim to:

Expand the Scope of Metal Ions: Systematically explore the use of different metal ions (e.g., copper, cobalt, manganese) to create a wider family of coordination polymers with diverse electronic and magnetic properties.

Functionalized Ligands: Develop synthetic routes to modified this compound ligands to introduce specific functionalities into the resulting frameworks, tailoring them for applications in catalysis, gas storage, and separation.

Hierarchical Pore Engineering: Investigate synthetic conditions that promote the formation of materials with hierarchical pore structures, combining micropores and mesopores to improve mass transport for catalytic applications. rsc.org

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The preparation of this compound was first described in the late 19th and early 20th centuries by researchers such as Daimler and Speck. While these foundational methods are established, there is a clear need for the development of novel synthetic strategies that offer improved efficiency, selectivity, and sustainability.

Traditional syntheses for related malonic esters have been criticized for involving harsh reagents or producing significant waste streams, such as the use of sodium cyanide in some routes to diethyl malonate. researchgate.net Future research should focus on modern synthetic approaches, including:

Green Catalysis: The development of catalytic systems that operate under milder conditions and utilize more environmentally benign reagents. For example, the use of deep eutectic solvents has been shown to be effective for reactions involving malonic acid, offering a potential green alternative to traditional solvents and catalysts. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Chemo- and Regioselective Reactions: Designing synthetic routes that provide high selectivity to minimize the formation of byproducts, thereby simplifying purification processes and reducing waste. google.com

Expanded Computational Modeling for Reaction Prediction and Material Design

Computational chemistry and modeling are powerful tools that can accelerate the discovery and design of new materials and synthetic pathways involving this compound. mdpi.comnih.gov These methods allow for the prediction of material properties and reaction outcomes, guiding experimental efforts and reducing the need for trial-and-error approaches. mit.edu

In the context of this compound, computational modeling can be applied to:

Predicting Coordination Polymer Structures: Theoretical methods can be used to predict the topology of coordination networks formed between diethylmalonate anions and various metal ions, providing insight into the potential structures before synthesis is attempted.

Designing Functional Materials: Advanced techniques like Density Functional Theory (DFT) and Many-Body Perturbation Theory (MBPT) can predict the electronic and optical properties of hypothetical materials. mghpcc.org This allows for the in-silico design of this compound-based MOFs with tailored properties for specific applications, such as semiconductors or catalysts. mghpcc.org

Modeling Reaction Mechanisms: DFT calculations can be employed to study the reactivity of this compound, analyze reaction pathways, and predict the kinetics and thermodynamics of synthetic transformations. This understanding can guide the development of more efficient and selective synthetic methodologies.

By integrating computational modeling with experimental work, researchers can significantly accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Q. What are the key physicochemical properties of diethylmalonic acid (DEMA) relevant to experimental design?

DEMA (C₇H₁₂O₄) is a dicarboxylic acid with two pKa values: 2.21 (first dissociation) and 7.33 (second dissociation) in aqueous solutions . Its molecular weight is 160.168 g/mol , and it exhibits high solubility in water and ethanol . These properties make it suitable for pH-sensitive applications, such as buffer systems (e.g., in electrophoresis) or as a pH probe in hyperpolarized MRI. When designing experiments, note that its dissociation constants vary under different conditions (e.g., deuterated solvents or ionic strength adjustments) .

Q. How is DEMA used in buffer preparation for electrophoretic separations?

DEMA is employed in background electrolytes (BGEs) for capillary electrophoresis, particularly in pH ranges 5.5–6.5 . A typical protocol involves:

  • Preparing 20 mM DEMA solutions adjusted to target pH with NaOH/HCl.
  • Maintaining ionic strength (25 mM ) by calculating contributions from DEMA’s partial ionization at pH 7.3 .
  • Filtering through 0.22 μm nylon membranes to remove particulates .
    DEMA’s buffering capacity arises from its dual carboxyl groups, which stabilize pH during peptide or protein separations .

Q. What spectroscopic methods are recommended for characterizing DEMA and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation, use ¹H/¹³C NMR to identify ethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and carboxyl protons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can verify molecular ions (e.g., [M-H]⁻ at m/z 159.06 for DEMA) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Carboxyl C=O stretches (~1700 cm⁻¹) and O-H bends (~2500–3000 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What methodologies are employed to study DEMA’s pH-sensing capabilities in tumor microenvironments?

DEMA is used in hyperpolarized ¹³C MRI to map tumor pH. Key steps include:

  • Hyperpolarization : Dissolve DEMA in [2-¹³C,D₁₀] form and polarize via dynamic nuclear polarization (DNP) to enhance signal-to-noise ratios .
  • pH Quantification : Inject the probe into tumor models (e.g., TRAMP mice) and monitor ¹³C chemical shifts. The carboxyl group’s resonance frequency shifts with pH, enabling spatial mapping at 2–10 mm resolution .
  • Validation : Compare results with electrode measurements or fluorescent probes to address limitations in spatial resolution .

Q. How can DEMA be integrated into polymer matrices for controlled drug delivery?

DEMA-based poly(anhydride-ester) polymers degrade hydrolytically to release drugs (e.g., salicylic acid). Methodological considerations:

  • Synthesis : Link DEMA with adipic acid via melt polycondensation to form biodegradable chains .
  • Drug Release Kinetics : Adjust degradation rates by modifying the polymer’s hydrophobicity (e.g., alkyl chain length in ester groups) .
  • Characterization : Use HPLC to quantify drug release and DSC to monitor glass transition temperatures (Tg) for stability assessment .

Q. How do deuterium isotope effects influence DEMA’s dissociation constants?

In deuterium oxide (D₂O), DEMA’s pKa values shift due to altered hydrogen bonding:

  • First dissociation (pK₁): ΔpK = 0.49 (from 2.21 in H₂O to 2.70 in D₂O).
  • Second dissociation (pK₂): ΔpK = 0.41 (from 7.33 to 7.74) .
    Experimental protocols involve:
  • Preparing D₂O solutions with 0.2 M DEMA and titrating with NaOD.
  • Measuring pH with deuterium-sensitive electrodes and applying the Henderson-Hasselbalch equation .

Q. What are the best practices for resolving contradictions in DEMA’s acid dissociation data?

Contradictions may arise from solvent purity, ionic strength, or measurement techniques. To address:

  • Standardize Conditions : Use 25 mM ionic strength and control temperature (e.g., 25°C) .
  • Cross-Validate Methods : Compare potentiometric titrations with NMR or UV-Vis spectroscopy .
  • Statistical Analysis : Apply t-tests or ANOVA to assess significance of discrepancies, referencing literature values (e.g., CRC Handbook vs. experimental data) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.